molecular formula C15H20N2O4S B6501703 N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1396885-01-0

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No. B6501703
CAS RN: 1396885-01-0
M. Wt: 324.4 g/mol
InChI Key: MJZQWTLEQOPSPV-UHFFFAOYSA-N
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Description

The compound “N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the introduction of the sulfonamide group. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis . The sulfonamide group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring would contribute to the compound’s stability. The sulfonamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. The pyrrole ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The sulfonamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase the compound’s solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, some sulfonamides are known to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activity. For example, given the known biological activity of some sulfonamides, this compound could potentially be investigated for therapeutic applications .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-9-12(21-3)6-7-15(11)22(19,20)16-10-14(18)13-5-4-8-17(13)2/h4-9,14,16,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZQWTLEQOPSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

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